molecular formula C18H26N5O14P B3030403 Oxidase, urate CAS No. 9002-12-4

Oxidase, urate

Cat. No.: B3030403
CAS No.: 9002-12-4
M. Wt: 567.4 g/mol
InChI Key: VPXDHZMLJOJKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Urate oxidase, also known as uricase, is an enzyme that primarily targets uric acid . Uric acid is the end product of purine metabolism in humans . The enzyme is a homotetramer with four active sites located at the interfaces between its four subunits .

Mode of Action

Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate (5-HIU) in the presence of molecular oxygen . The active site of uricase binds uric acid and its analogues, allowing them to interact with molecular oxygen .

Biochemical Pathways

Uricase is the first enzyme in a pathway of three enzymes that convert uric acid to S-(+)-allantoin . After uric acid is converted to 5-HIU by uricase, 5-HIU is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase, and then to S-(+)-allantoin by OHCU decarboxylase . Without HIU hydrolase and OHCU decarboxylase, HIU will spontaneously decompose into racemic allantoin .

Pharmacokinetics

The pharmacokinetics of uricase are influenced by its formulation. For example, pegylated uricase can extend the half-life and decrease the immunogenicity of the protein . This allows for more sustained action and potentially improved bioavailability.

Result of Action

The action of uricase results in the conversion of uric acid, a poorly soluble compound, to allantoin, a highly soluble compound . This can help to reduce the concentration of uric acid in the plasma, which is beneficial in conditions such as gout and hyperuricemia .

Action Environment

The activity of uricase is highest at pH >8, but the enzyme functions at physiological pH . The pH dependence of the reaction rate shows that a protolysable group of pKa 6.3 is involved in the catalytic step . This suggests that the action of uricase can be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

Uricase plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, taurine, an additive, has been found to impact the structural and functional stability of uricase . The binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Cellular Effects

Uricase influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The utilization of recombinant uricase enzyme has proven to be effective in the management of hyperuricemia, exhibiting a minimal occurrence of hypersensitivity reactions and tophaceous gout .

Molecular Mechanism

Uricase exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uricase change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uricase vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uricase is involved in metabolic pathways that interact with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Uricase is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uricase and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Urate oxidase (UOX), also known as uricase, is an enzyme that catalyzes the oxidation of uric acid into allantoin, a compound that is more soluble and easier to excrete. This enzymatic reaction plays a crucial role in purine metabolism and has significant implications for various medical conditions, particularly hyperuricemia and gout. This article explores the biological activity of urate oxidase, supported by recent research findings, case studies, and data tables.

Urate oxidase facilitates the conversion of uric acid to allantoin through a three-step oxidative pathway. The enzyme’s activity is essential for organisms that can metabolize purines effectively, as it helps prevent the accumulation of uric acid, which can lead to crystallization and subsequent inflammatory responses in joints and tissues.

Key Research Findings

  • Catalytic Efficiency : Recent studies have demonstrated efforts to enhance the catalytic efficiency of urate oxidase through directed evolution. For instance, mutants like D44V/Q268R showed a significant increase in enzyme activity—up to 129% higher than the wild-type enzyme—indicating that structural modifications can lead to improved therapeutic effectiveness .
  • Clinical Applications : Urate oxidase is clinically utilized in treating conditions like tumor lysis syndrome (TLS) and hyperuricemia associated with chemotherapy. A systematic review highlighted its efficacy in rapidly reducing serum uric acid levels in patients undergoing treatment for leukemia and lymphoma, with significant decreases observed within hours of administration .
  • Comparative Efficacy : In head-to-head trials against allopurinol, urate oxidase demonstrated superior performance in lowering plasma uric acid concentrations. For example, patients receiving recombinant urate oxidase (Rasburicase) experienced a median decrease from 9.7 mg/dL to 1 mg/dL within four hours .

Case Study 1: Treatment of Hyperuricemia in Cancer Patients

A cohort study involving 131 patients with newly diagnosed leukemia or lymphoma treated with Rasburicase showed rapid reductions in plasma uric acid levels. The treatment resulted in a median decrease from 4.3 mg/dL to 0.5 mg/dL after administration . Additionally, serum creatinine levels normalized within days, indicating effective renal function preservation during treatment.

Case Study 2: Efficacy in Tumor Lysis Syndrome

In another study focused on TLS prevention, urate oxidase was found to significantly lower serum uric acid levels without increasing the risk of renal failure compared to traditional therapies like allopurinol . However, the evidence regarding its impact on mortality rates remains inconclusive.

Table 1: Comparative Efficacy of Urate Oxidase vs. Allopurinol

TreatmentInitial Uric Acid (mg/dL)Uric Acid After 4 Hours (mg/dL)Serum Creatinine Change
Urate Oxidase9.71Decreased significantly
Allopurinol9.5Not specifiedDecreased minimally

Table 2: Mutant Variants of Urate Oxidase

Mutant VariantCatalytic Efficiency Increase (%)Km (μM)Vmax (μmol/min/mg)
Wild-Type-1005
D44V/Q268R1296812
K285Q837510

Properties

IUPAC Name

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDHZMLJOJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N5O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9002-12-4
Record name Urate oxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxidase, urate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.